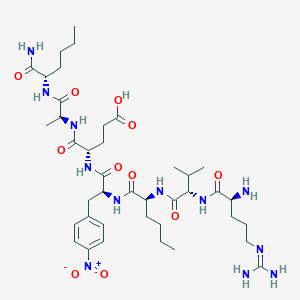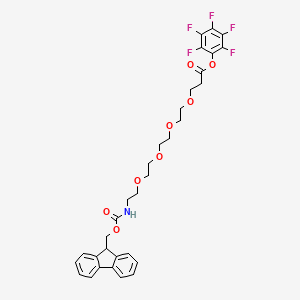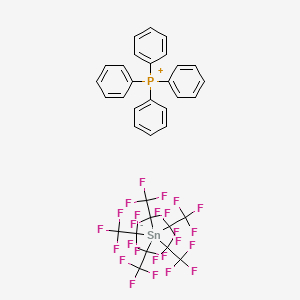
LatMet Catalyst
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LatMet Catalyst, also known as Latent Metathesis Catalyst, is a type of catalyst used in olefin metathesis reactions. These catalysts are designed to remain inactive under normal conditions and become active only when triggered by specific stimuli, such as heat or light. This unique property makes them highly valuable in various industrial and research applications, as they offer controlled initiation and enhanced stability.
Mécanisme D'action
Target of Action
The primary target of the LatMet Catalyst is the polymer chains in a system . The catalyst is designed to interact with these chains, specifically by unfolding and stretching them . This interaction is crucial for the activation of the catalyst and the subsequent reactions it catalyzes .
Mode of Action
The this compound operates through a process known as mechanocatalysis . This involves the mechanochemical activation of the catalyst, which is achieved through the application of external forces . These forces lead to the unfolding and stretching of the polymer chains, followed by chain scission . The resulting active species of the catalyst then participate in the subsequent reactions .
Biochemical Pathways
The biochemical pathways affected by the this compound involve the transformation of polymer chains . The catalyst’s interaction with these chains leads to their unfolding and stretching, which is a key step in the activation of the catalyst . The subsequent chain scission then allows for the catalysis of further reactions .
Pharmacokinetics
It is optimized for continuous flow, with high turnover . It also shows good solubility in dicyclopentadiene .
Result of Action
The action of the this compound results in the activation of latent catalysts . This activation allows for the catalysis of further reactions, leading to the transformation of the polymer chains . The catalyst’s action thus plays a crucial role in the overall reaction process .
Action Environment
The action of the this compound is influenced by various environmental factors. For instance, the catalyst requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might also require thermal activation (60 - 80 °C) . The catalyst shows high stability, allowing for handling in air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: LatMet Catalysts are typically synthesized through the coordination of metal centers with specific ligands. The most common metals used are ruthenium and molybdenum. The synthesis involves the reaction of metal precursors with alkylidene ligands under controlled conditions. For example, ruthenium-based LatMet Catalysts can be prepared by reacting ruthenium trichloride with alkylidene ligands in the presence of a phosphine ligand .
Industrial Production Methods: Industrial production of LatMet Catalysts involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The process includes the purification of the catalyst through crystallization or chromatography techniques to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: LatMet Catalysts primarily undergo olefin metathesis reactions, which include ring-closing metathesis, ring-opening metathesis, and cross metathesis. These reactions involve the breaking and reforming of carbon-carbon double bonds.
Common Reagents and Conditions: The reactions typically require the presence of olefin substrates and are conducted under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane and toluene. The activation of the catalyst can be achieved through thermal or photochemical methods .
Major Products: The major products formed from these reactions include cyclic olefins, linear olefins, and polymers, depending on the type of metathesis reaction performed .
Applications De Recherche Scientifique
LatMet Catalysts have a wide range of applications in scientific research:
Chemistry: In synthetic organic chemistry, they are used to create complex molecules through efficient carbon-carbon bond formation. They are particularly valuable in the synthesis of pharmaceuticals and natural products .
Biology: In biological research, LatMet Catalysts are used to modify biomolecules and study their interactions. They enable the selective modification of proteins and nucleic acids, facilitating the development of new bioconjugates and probes .
Medicine: In medicinal chemistry, these catalysts are employed in the synthesis of drug candidates and active pharmaceutical ingredients. Their ability to perform metathesis reactions under mild conditions makes them suitable for the synthesis of sensitive compounds .
Industry: In the polymer industry, LatMet Catalysts are used in the production of high-performance materials, such as advanced polymers and resins. They enable the creation of materials with tailored properties for specific applications .
Comparaison Avec Des Composés Similaires
Grubbs Catalysts: These are well-known olefin metathesis catalysts that are highly active and widely used in various applications.
Hoveyda-Grubbs Catalysts: These catalysts are similar to Grubbs Catalysts but feature a chelating ligand that enhances stability.
Photolatent Base Catalysts: These catalysts are activated by light and are used in adhesive applications.
Uniqueness of LatMet Catalysts: LatMet Catalysts are unique due to their latent nature, which allows for controlled initiation and enhanced stability. This property makes them highly valuable in applications where precise control over the reaction is required. Additionally, their ability to be activated by various stimuli provides versatility in different research and industrial settings .
Propriétés
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXZUAARNCERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2OPRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303696.png)
![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B6303712.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303725.png)






![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)

